N'-cyclopropyl-N-(2-phenylethyl)oxamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(13(17)15-11-6-7-11)14-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHNZROEXXBTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopropyl-N-(2-phenylethyl)oxamide typically involves the condensation reaction of cyclopropylamine with 2-phenylethylamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The reaction can be represented as follows:
Cyclopropylamine+2-Phenylethylamine+Oxalic Acid→N’-cyclopropyl-N-(2-phenylethyl)oxamide+Water
Industrial Production Methods
In an industrial setting, the production of N’-cyclopropyl-N-(2-phenylethyl)oxamide may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopropyl-N-(2-phenylethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-cyclopropyl-N-(2-phenylethyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclopropyl-N-(2-phenylethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Alkyl/aryl substituents (e.g., phenyl, benzyl) reduce melting points compared to unsubstituted oxamide, enhancing processability . The cyclopropyl group in the target compound may further lower melting points due to steric hindrance.
- Solubility: Hydrophobic substituents (e.g., 2-phenylethyl, benzyl) decrease water solubility, favoring organic solvents. Hydroxy groups (e.g., in N-benzyl-N'-(2-hydroxyphenyl)oxamide) improve polarity and ethanol solubility .
- Thermal Stability : Aromatic substituents (e.g., phenyl) enhance thermal resistance, critical for polymer applications .
Functional and Spectroscopic Comparisons
- UV Absorption : Oxamides exhibit weak absorption near 310–240 nm and intense bands at 250–180 nm. Substitution alters these profiles; for example, tetraalkyl derivatives show diminished weak bands due to conformational twisting . The target compound’s cyclopropyl and phenylethyl groups may redshift absorption via conjugation effects.
- Nitrogen Release : Unsubstituted oxamide releases nitrogen slowly via hydrolysis, reducing ammonia volatilization by 38–63% compared to urea . Substituted derivatives like the target compound are unlikely to exhibit fertilizer properties due to reduced hydrolysis rates from steric hindrance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-cyclopropyl-N-(2-phenylethyl)oxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling cyclopropylamine with 2-phenylethylamine via oxalyl chloride intermediates. Key steps include:
- Step 1 : React oxalyl chloride with cyclopropylamine to form N-cyclopropyloxalyl chloride.
- Step 2 : Introduce 2-phenylethylamine under anhydrous conditions (e.g., THF or DCM) at 0–5°C to prevent side reactions.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Critical Parameters : Temperature control during amine addition minimizes imine formation. Solvent polarity affects reaction kinetics; polar aprotic solvents enhance nucleophilicity of amines .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., cyclopropyl CH protons at δ 0.5–1.2 ppm, aromatic protons at δ 7.2–7.4 ppm).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.
- Melting Point Analysis : Compare observed melting points (~150–160°C) with literature values to assess crystallinity .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design for this compound?
- Methodological Answer :
- Solubility : Limited solubility in water (<1 mg/mL); enhanced in DMSO or DMF. Use sonication for aqueous suspensions.
- logP : Predicted XLogP ~2.1 (via computational tools like MarvinSketch), indicating moderate hydrophobicity.
- Hydrogen Bonding : 2 H-bond donors (amide NH) and 4 H-bond acceptors (amide carbonyls), influencing interactions in biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key parameters:
- Space group determination (e.g., monoclinic P2/c).
- Torsion angles between cyclopropyl and phenylethyl groups to assess steric strain.
- Challenges : Cyclopropane ring puckering may require high-resolution data (<1 Å). Use synchrotron sources for weak reflections .
Q. What computational strategies are effective for modeling the electronic structure and UV absorption properties of this oxamide?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (~4.5 eV) and excited-state transitions.
- TD-DFT for UV Spectra : Simulate absorption bands at ~250–300 nm (π→π* transitions in amide/aryl groups).
- Validation : Compare with experimental UV-Vis spectra in ethanol; discrepancies may arise from solvent effects or aggregation .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity, and what methods validate these effects?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities (K).
- Contradictions : Hydrophobic substituents may enhance membrane permeability but reduce solubility, complicating in vitro/in vivo correlations .
Q. What analytical techniques are critical for identifying degradation products under stressed conditions (e.g., heat, light)?
- Methodological Answer :
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks.
- LC-HRMS : Detect degradation products (e.g., hydrolyzed oxamic acid derivatives).
- Mechanistic Insight : Cyclopropane ring opening under acidic conditions generates propene derivatives, confirmed via GC-MS .
Data Contradiction Analysis
Q. Why do reported UV absorption maxima for oxamides vary across studies, and how can these discrepancies be resolved?
- Methodological Answer :
- Root Causes : Solvent polarity (e.g., cyclohexane vs. water) shifts λ. Aggregation in nonpolar solvents broadens peaks.
- Resolution : Standardize solvent systems (e.g., water for comparative studies) and use dilute concentrations (<10 M) to minimize aggregation.
- Example : Tetraethyloxamide shows λ at 275 nm in water but no detectable peaks in cyclohexane due to poor solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
